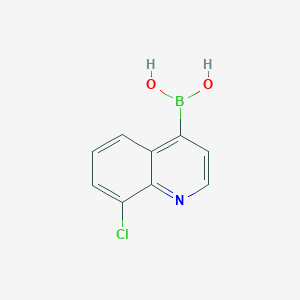

(8-Chloroquinolin-4-yl)boronic acid

Description

BenchChem offers high-quality (8-Chloroquinolin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Chloroquinolin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8-chloroquinolin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIJGSJRSQIDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=NC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(8-Chloroquinolin-4-yl)boronic Acid: Technical Profile & Utilization Guide

This technical guide details the structural characteristics, synthesis, stability profiles, and medicinal chemistry applications of (8-Chloroquinolin-4-yl)boronic acid and its surrogate derivatives.

Executive Summary

(8-Chloroquinolin-4-yl)boronic acid is a high-value heterocyclic building block used primarily in the synthesis of type II kinase inhibitors, antimalarial agents, and complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.

The compound presents specific handling challenges due to the electronic deficiency of the quinoline C4 position, rendering the C-B bond susceptible to protodeboronation. Consequently, this guide prioritizes the use of its boronate esters (e.g., pinacol) or protected forms (MIDA boronates) as the operational standard in drug development workflows.

| Property | Data |

| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid |

| Common Surrogate | 8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

| Molecular Formula | C |

| Molecular Weight | 207.42 g/mol |

| Precursor CAS | 927800-40-6 (4-Bromo-8-chloroquinoline) |

| Key Reactivity | Suzuki-Miyaura Coupling, Chan-Lam Coupling |

| Stability Class | Unstable (Prone to C4-protodeboronation) |

Chemical Structure & Electronic Properties[2][3]

The 8-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, famously anchoring antimalarial drugs like chloroquine. The introduction of a boronic acid at the C4 position creates a unique electronic environment.

Structural Analysis

-

Quinoline Ring System: The nitrogen atom at position 1 creates a significant dipole. The C4 position (gamma to nitrogen) is naturally electron-deficient, making it susceptible to nucleophilic attack but also facilitating transmetallation in palladium cycles.

-

8-Chloro Substituent: This group exerts an inductive electron-withdrawing effect (-I), further reducing electron density in the heteroaromatic ring. This increases the acidity of the boronic acid but also heightens the risk of hydrolytic cleavage of the C-B bond.

-

Steric Environment: The C4-boronate is flanked by the C5-proton (peri-position). Steric repulsion between the boronate oxygens and H-5 can twist the boronate group out of planarity, affecting conjugation and solubility.

Visualization: 3D Conformation & Numbering

The following diagram illustrates the core numbering and the steric interaction at the peri-position.

Caption: Structural numbering of 8-chloroquinoline showing the C4-reactive center and peri-steric interaction.

Synthesis & Manufacturing Protocols

Direct isolation of the free boronic acid is often impractical due to stability issues. The industry standard is to synthesize the Pinacol Ester (Bpin) via Miyaura Borylation. This species is robust, isolable, and chromatography-stable.

Protocol: Miyaura Borylation (Recommended)

This method avoids the use of n-butyllithium, which can attack the quinoline C2 position or cause halogen dance side reactions.

Reagents:

-

Substrate: 4-Bromo-8-chloroquinoline (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B

pin -

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inertion: Charge a reaction flask with 4-bromo-8-chloroquinoline, B

pin -

Solvation: Add anhydrous 1,4-dioxane and sparge with Argon for 15 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

-

Catalysis: Add Pd(dppf)Cl

[1]·CH -

Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS (Target M+H

290-292 for the pinacol ester). -

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

-

Purification: The residue is typically purified via flash column chromatography (Hexanes/Ethyl Acetate).

-

Note: Silica gel can induce protodeboronation if too acidic. Neutralize silica with 1% Et

N or use alumina if degradation is observed.

-

Reaction Mechanism (Miyaura Cycle)

Caption: Catalytic cycle for the synthesis of the pinacol ester surrogate.

Stability & Handling: The Protodeboronation Challenge

Researchers must be aware that heterocyclic boronic acids with the boron atom at the 2- or 4-position relative to nitrogen are inherently unstable.

Mechanism of Instability

In aqueous or protic media, (8-chloroquinolin-4-yl)boronic acid undergoes protodeboronation (replacement of B(OH)

Risk Factors:

-

High pH: Promotes formation of the boronate "ate" complex, which is the reactive species for protodeboronation.

-

Metal Salts: Some copper or silver salts used in coupling can accelerate this decomposition.

Mitigation Strategies

-

Use Esters: Always synthesize and store the Pinacol Ester . It is significantly more resistant to hydrolysis than the free acid.

-

MIDA Boronates: For long-term storage or iterative synthesis, converting to the N-methyliminodiacetic acid (MIDA) boronate is the gold standard for stability.

-

Anhydrous Coupling: When using this building block in Suzuki coupling, utilize anhydrous conditions (e.g., DMF/K

PO

Medicinal Chemistry Applications

The 8-chloroquinoline moiety acts as a pharmacophore capable of intercalation into DNA and inhibition of specific kinases.

Antimalarial Scaffolds

Historically derived from quinine and chloroquine, the 8-chloroquinoline core is investigated for activity against Plasmodium falciparum. The 4-position is the vector for attaching side chains (like the diethylamino-pentyl chain in chloroquine) or biaryl systems via Suzuki coupling to overcome resistance.

Kinase Inhibition (Type II)

In oncology, 4-aryl-quinolines are potent kinase inhibitors. The 8-chloro group occupies a hydrophobic pocket (often the "gatekeeper" region or adjacent solvent front), improving selectivity.

-

Workflow: (8-Chloroquinolin-4-yl)boronic acid

Suzuki Coupling with Heteroaryl Halide

Quantitative Data: Solubility & Lipophilicity

Estimated properties for the free boronic acid:

| Parameter | Value | Implication |

| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~53 Å | Favorable for oral bioavailability (Rule of 5 compliant). |

| pKa (Quinoline N) | ~3.5 - 4.0 | Less basic than quinoline (pKa 4.9) due to 8-Cl effect.[2][3][4] |

| Solubility | Low in neutral H | Soluble in DMSO, MeOH, and basic aqueous buffers. |

References

-

Synthesis of Quinoline Boronates

-

Precursor Availability

-

Stability of Heterocyclic Boronic Acids

- Title: Protodeboronation of Heteroarom

- Source:Journal of the American Chemical Society.

- Context: Mechanistic insight into the instability of 2- and 4-pyridyl/quinolyl boron

-

Miyaura Borylation Methodology

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

- Source:Chemical Reviews.

- Context: Standard review for the boryl

Sources

(8-Chloroquinolin-4-yl)boronic acid CAS number and suppliers

An In-depth Technical Guide to (8-Chloroquinolin-4-yl)boronic acid: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (8-Chloroquinolin-4-yl)boronic acid, a specialized chemical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, plausible synthetic routes, and its significant potential in chemical synthesis, particularly in the realm of medicinal chemistry.

Introduction: The Significance of Chloroquinoline Boronic Acids

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] Boronic acids, characterized by their C-B(OH)₂ functional group, are exceptionally versatile building blocks in modern organic synthesis.[4][5] Their stability, low toxicity, and predictable reactivity make them ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in complex molecule synthesis.[4][6]

The specific isomer, (8-Chloroquinolin-4-yl)boronic acid, combines these two valuable moieties. The chlorine atom at the 8-position and the boronic acid at the 4-position offer distinct points for chemical modification, making it a potentially powerful intermediate for constructing diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery.

Physicochemical Properties and CAS Number

A diligent search of prominent chemical databases does not yield a specific CAS (Chemical Abstracts Service) number for (8-Chloroquinolin-4-yl)boronic acid. This indicates that the compound is likely not a standard, commercially available reagent and may be considered a novel or specialized chemical entity that requires custom synthesis.

For context and comparison, several other isomers of chloroquinoline boronic acid are commercially available.

Table 1: Physicochemical Data of Related Chloroquinoline Boronic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (6-Chloroquinolin-4-yl)boronic acid | 1312794-10-7[7] | C₉H₇BClNO₂ | 207.42 |

| (8-Chloroquinolin-6-yl)boronic acid | 2230902-55-1[8] | C₉H₇BClNO₂ | 207.42 |

| (7-Chloroquinolin-3-yl)boronic acid | 1370040-83-7 | C₉H₇BClNO₂ | 207.42 |

| Quinolin-8-ylboronic acid | 86-58-8[9][10] | C₉H₈BNO₂ | 172.98 |

Proposed Synthesis and Mechanistic Insights

Given its absence from commercial catalogs, the synthesis of (8-Chloroquinolin-4-yl)boronic acid must be approached through established synthetic methodologies for heteroaryl boronic acids. The key is to devise a route that selectively introduces the boronic acid group at the C4 position of the 8-chloroquinoline scaffold.

Recommended Precursor: 8-Chloro-4-iodoquinoline

The most logical and strategic starting material for this synthesis is 8-chloro-4-iodoquinoline (CAS 49713-55-5).[11] The rationale for this choice is based on the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more susceptible to both halogen-metal exchange and palladium-catalyzed oxidative addition compared to the more robust C-Cl bond. This inherent reactivity difference allows for regioselective functionalization at the C4 position while preserving the C8-chloro substituent.

Synthetic Strategy: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and highly functional-group-tolerant method for synthesizing boronate esters, which can then be hydrolyzed to the corresponding boronic acids.[12][13] This approach is often preferred over organolithium-based methods due to its milder reaction conditions and broader substrate scope.

The proposed reaction involves treating 8-chloro-4-iodoquinoline with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

Key Components and Their Rationale:

-

Palladium Catalyst: A combination of a palladium precursor and a phosphine ligand is crucial. Catalytic systems like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or a combination of Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as SPhos or XPhos are highly effective for borylations of aryl halides.[14][15] These bulky, electron-rich ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and are known to be effective for challenging substrates.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation, leading to the formation of a stable pinacol boronate ester.

-

Base: A mild base like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) is typically used. The base is essential for the transmetalation step, where the boryl group is transferred to the palladium center.

-

Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, THF, or DMF are commonly employed.

The resulting (8-chloroquinolin-4-yl)boronic acid pinacol ester can be used directly in subsequent reactions or hydrolyzed to the free boronic acid using aqueous acid.

Caption: Proposed workflow for the synthesis of (8-Chloroquinolin-4-yl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (8-Chloroquinolin-4-yl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the C4 position of the quinoline ring and a carbon atom of an organic halide or triflate, providing access to a vast array of 4-aryl or 4-heteroaryl-8-chloroquinolines.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of a chloroquinoline boronic acid with a generic aryl bromide.

Objective: To synthesize a 4-aryl-8-chloroquinoline derivative.

Materials:

-

(8-Chloroquinolin-4-yl)boronic acid (or its pinacol ester) (1.0 eq)

-

Aryl bromide (1.1 - 1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (8-Chloroquinolin-4-yl)boronic acid, the aryl bromide, and the base (Na₂CO₃).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe, followed by the palladium catalyst. The use of a water co-solvent often accelerates the transmetalation step.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-8-chloroquinoline product.

Applications in Drug Discovery and Beyond

The true value of (8-Chloroquinolin-4-yl)boronic acid is as a versatile scaffold for creating novel compounds with potential therapeutic applications.

-

Anticancer Agents: Many potent kinase inhibitors are based on the quinoline core. The ability to install diverse aryl and heteroaryl groups at the C4 position via Suzuki coupling allows for systematic exploration of the binding pockets of various kinases.

-

Antimicrobial Development: The quinoline ring is a key component of historic antimalarial drugs like chloroquine. New derivatives created from this boronic acid could be screened for activity against drug-resistant strains of bacteria and parasites.[2]

-

Neuroprotective Compounds: Certain 8-hydroxyquinoline derivatives have shown promise as neuroprotective agents due to their metal-chelating properties.[2][3] While this boronic acid lacks the 8-hydroxy group, the 8-chloro substituent can be a precursor to other functional groups, opening avenues for developing novel neuro-active compounds.

-

Materials Science: Quinoline derivatives are utilized as ligands and components in fluorescent sensors and organic light-emitting diodes (OLEDs).[2][16] The boronic acid handle allows for the incorporation of this scaffold into larger conjugated systems for advanced materials applications.

Suppliers of Precursors and Related Compounds

Table 2: Sourcing of Precursors and Related Chloroquinoline Boronic Acids

| Compound | Supplier(s) |

| 8-Chloro-4-iodoquinoline | BenchChem[11] |

| (6-Chloroquinolin-4-yl)boronic acid | Fluorochem[7] |

| (8-Chloroquinolin-6-yl)boronic acid | ChemScene[8] |

| (7-Chloroquinolin-3-yl)boronic acid | Sigma-Aldrich |

| General Boronic Acids | Frontier Specialty Chemicals[17], Synthonix, Inc.[18], Boron Molecular[19] |

Conclusion

(8-Chloroquinolin-4-yl)boronic acid represents a high-potential, albeit currently non-commercial, building block for advanced chemical synthesis. Its strategic placement of a reactive boronic acid group and a chloro substituent on the privileged quinoline scaffold makes it an attractive target for custom synthesis. This guide provides a robust, scientifically-grounded framework for its preparation via Miyaura borylation and its subsequent application in Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and materials science, the synthetic accessibility and strategic value of this compound open the door to novel molecular architectures with significant potential for innovation.

References

-

ResearchGate. Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25. [Link]

-

Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ResearchGate. Palladium-catalyzed borylation of 4-chlorotoluene. [Link]

-

National Center for Biotechnology Information. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]

-

Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]

-

PubChemLite. 8-chloro-4-iodoquinoline (C9H5ClIN). [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. [Link]

-

ScienceMadness.org. lithiation of 8-bromoquinoline. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

MDPI. Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. [Link]

-

ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

ResearchGate. How to synthesized 8-chloroquinoline from 8-hydroxyquinoline?. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

- Google Patents. Synthesizing and purifying method for 8-hydroxyquionline lithium.

-

Synthonix, Inc. Boronic Acids and Derivatives. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

National Center for Biotechnology Information. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

-

Boron Molecular. Boronic acid esters Supplier. [Link]

-

Macmillan Group, Princeton University. Enantioselective Lithiation. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. caming.com [caming.com]

- 10. 86-58-8 | Quinolin-8-ylboronic acid - AiFChem [aifchem.com]

- 11. 4-Chloro-8-iodoquinoline CAS 49713-55-5 [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 18. Synthonix, Inc > Boronic Acids and Derivatives [synthonix.com]

- 19. boronmolecular.com [boronmolecular.com]

Molecular weight and formula of 8-chloroquinoline-4-boronic acid

Content Type: Technical Guide & Synthetic Manual Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

8-Chloroquinoline-4-boronic acid is a specialized heteroaryl organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. As a functionalized quinoline, it serves as a critical building block for introducing the 8-chloroquinoline moiety—a privileged structure in kinase inhibitors, antimalarials, and DNA-intercalating agents—via Suzuki-Miyaura cross-coupling.

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic pathways, and handling protocols to mitigate the instability inherent to electron-deficient heteroaryl boronic acids.

Physicochemical Profile

The following data represents the theoretical and calculated properties for 8-chloroquinoline-4-boronic acid. Due to the propensity of boronic acids to dehydrate into boroxines (cyclic trimers), the "free acid" form exists in dynamic equilibrium with its anhydride.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid | |

| Molecular Formula | C₉H₇BClNO₂ | |

| Molecular Weight | 207.42 g/mol | Calculated (Free Acid) |

| Exact Mass | 207.026 g/mol | Monoisotopic |

| CAS Number | Not widely listed | Custom synthesis required; often stored as pinacol ester.[1] |

| Physical State | Off-white to tan solid | Hygroscopic; tends to darken upon oxidation. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| pKa (B-OH) | ~8.5 - 9.0 | Predicted; Quinoline N is basic (pKa ~4.9). |

Critical Note on Stoichiometry: When using this reagent in precise stoichiometric calculations, researchers must account for the variable water content and the potential presence of the boroxine trimer (

). It is recommended to titrate the reagent or use the corresponding pinacol ester for higher precision.

Synthetic Methodologies

The synthesis of 8-chloroquinoline-4-boronic acid is non-trivial due to the presence of the basic quinoline nitrogen and the electrophilic nature of the C4 position. Two primary routes are established: Cryogenic Halogen-Metal Exchange (Route A) and Palladium-Catalyzed Miyaura Borylation (Route B).

Route A: Cryogenic Halogen-Metal Exchange (Lithiation)

This pathway is preferred for small-scale, rapid synthesis but requires strict anhydrous conditions.

-

Starting Material: 4-Bromo-8-chloroquinoline (CAS 65340-71-8).[1]

-

Reagent: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA).

-

Electrophile: Triisopropyl borate (

). -

Protocol:

-

Dissolve 4-bromo-8-chloroquinoline in dry THF under Argon.

-

Cool to -78°C to prevent nucleophilic attack on the quinoline ring.

-

Add n-BuLi dropwise. The bromine-lithium exchange generates the 4-lithio species.

-

Add

immediately. -

Allow to warm to room temperature and quench with dilute aqueous acid (HCl).

-

Route B: Miyaura Borylation (Pd-Catalyzed)

Preferred for scale-up to avoid cryogenic conditions and functional group incompatibility.

-

Catalyst:

or -

Boron Source: Bis(pinacolato)diboron (

). -

Base: Potassium Acetate (KOAc).

-

Protocol:

-

Combine aryl halide,

, and KOAc in 1,4-dioxane. -

Degas thoroughly (Oxygen poisons the Pd(0) species).

-

Heat to 80-100°C for 4–12 hours.

-

Post-processing: The resulting pinacol ester can be hydrolyzed to the free acid using

/

-

Visualization: Synthetic Workflow

Figure 1: Dual synthetic pathways for accessing the target boronic acid. Route A is kinetic; Route B is thermodynamic.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of 8-chloroquinoline-4-boronic acid is in Palladium-catalyzed cross-coupling reactions to form

Mechanistic Challenges:

-

Protodeboronation: Heteroaryl boronic acids, particularly those with nitrogen adjacent to the carbon-boron bond (like 2-pyridyl), are highly unstable. While the 4-position in quinoline is more stable than the 2-position, protodeboronation remains a competing side reaction under aqueous basic conditions.

-

Catalyst Poisoning: The quinoline nitrogen is a Lewis base that can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst.

-

Solution: Use sterically bulky ligands (e.g., XPhos , SPhos ) or "phosphine-free" conditions to prevent N-coordination.

-

Medicinal Chemistry Targets

The 8-chloroquinoline scaffold is a bioisostere and pharmacophore found in:

-

Kinase Inhibitors: Targeting the ATP-binding pocket where the quinoline nitrogen mimics the adenine N1.

-

Antimalarials: Analogous to the 4-aminoquinoline core of Chloroquine, where the 8-chloro substitution modulates lipophilicity and metabolic stability.

-

Metal Chelators: The 8-chloro substituent affects the pKa of the ring nitrogen, influencing the binding affinity for metals like

and

Visualization: Application Logic

Figure 2: Application spectrum and optimization strategies for cross-coupling reactions.

Handling, Stability, and Safety

Storage Protocols

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent hydrolysis and oxidation.

-

Anhydride Formation: Upon prolonged storage, the acid may dehydrate to the boroxine. This is reversible by treating with aqueous base during the reaction workup.

Safety Profile (Predicted)

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use in a fume hood. Avoid dust formation.

Analytical Characterization

-

¹H NMR (DMSO-d₆): Expect resonances for the quinoline protons. The boronic acid -OH protons typically appear as a broad singlet around 8.0–9.0 ppm, which disappears upon

shake. -

Mass Spectrometry: In ESI+, look for the

peak (208/210 due to Cl/B isotopes) or the boronate ester adducts if MeOH is used as solvent.

References

-

PubChem. 8-Quinolineboronic acid (Analogous Structure Data). National Library of Medicine. Available at: [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for heteroaryl boronic acid stability).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.

Sources

Comparative Technical Guide: 8-Chloroquinolin-4-yl vs. 6-yl Boronic Acids

This guide details the structural, synthetic, and reactive divergences between 8-chloroquinolin-4-yl boronic acid and 8-chloroquinolin-6-yl boronic acid . It is designed for medicinal chemists and process engineers navigating the specific challenges of functionalizing the quinoline scaffold.

Executive Summary

The regioisomerism of quinoline boronic acids dictates their stability and utility in cross-coupling reactions.

-

8-Chloroquinolin-6-yl boronic acid behaves as a robust aryl boronic acid. It is stable, isolable, and compatible with aqueous Suzuki-Miyaura conditions.[1]

-

8-Chloroquinolin-4-yl boronic acid behaves as an unstable heteroaryl boronic acid. It is highly susceptible to protodeboronation due to the electron-deficient nature of the pyridine-like ring and the vinylogous relationship to the nitrogen atom.

Strategic Recommendation: For C4-functionalization, industry standard practice favors "reverse polarity" coupling (using 4-chloroquinoline as the electrophile). If a C4-nucleophile is required, MIDA boronates or anhydrous in situ generation are the only viable protocols.

Electronic Structure & Stability Analysis

The fundamental difference lies in the electronic environment of the carbon atom bearing the boronic acid moiety.

The 6-yl Isomer (Benzenoid Stability)

-

Location: The C6 position resides on the carbocyclic (benzene) ring of the quinoline.

-

Electronic Character: While the quinoline system is overall electron-deficient, the benzene ring retains significant aromatic stability. The C6 position is not in direct conjugation with the electron-withdrawing nitrogen via a vinylogous pathway.

-

Outcome: The C-B bond is strong. The compound resists hydrolysis and protodeboronation, allowing for long-term bench storage.

The 4-yl Isomer (Pyridinoid Instability)

-

Location: The C4 position resides on the heterocyclic (pyridine) ring.

-

Electronic Character: This position is para to the quinoline nitrogen. It is highly electron-deficient (low LUMO).

-

The 8-Chloro Effect: The chlorine atom at C8 exerts a strong inductive electron-withdrawing effect (-I). For the 4-yl isomer, this further destabilizes the C-B bond by stabilizing the transient anion formed during protodeboronation.

-

Outcome: Rapid protodeboronation . In the presence of water or base (standard Suzuki conditions), the C-B bond cleaves to yield 8-chloroquinoline and boric acid.

Visualization: Protodeboronation Mechanism

Figure 1: Mechanism of base-catalyzed protodeboronation dominant in the 4-yl isomer. The 6-yl isomer lacks the nitrogen stabilization necessary for the transition state.

Synthetic Pathways

Synthesis of 8-Chloroquinolin-6-yl Boronic Acid

This isomer is synthesized via standard Miyaura borylation. The 8-chloro substituent remains intact due to the higher reactivity of the C-Br bond at position 6 (if starting from 6-bromo-8-chloroquinoline).

Protocol:

-

Substrate: 6-Bromo-8-chloroquinoline.

-

Reagents: Bis(pinacolato)diboron (

), -

Conditions: Dioxane, 90°C, 4 hours.

-

Yield: High (>85%).

-

Purification: Silica gel chromatography (stable).

Synthesis of 8-Chloroquinolin-4-yl Boronate Surrogates

Direct isolation of the free boronic acid is impractical. Synthesis targets the Pinacol ester or MIDA boronate to mask the boron.

Method A: Lithium-Halogen Exchange (Low Temp)

-

Substrate: 4-Bromo-8-chloroquinoline.

-

Reagent:

-BuLi (1.05 eq) in THF at -78°C . -

Trapping: Isopropyl pinacol borate.

-

Critical Control: The temperature must not rise above -70°C before quenching to prevent the "halogen dance" or polymerization.

-

Note: The 8-Cl group is ortho to the nitrogen and can direct lithiation to C7 if the C4 halogen is not sufficiently reactive (e.g., if using 4-Cl instead of 4-Br).

Comparative Data: Suzuki-Miyaura Coupling

The following table summarizes the performance of both isomers in a standard coupling with Bromobenzene (

| Feature | 6-yl Boronic Acid | 4-yl Boronic Acid (Free) | 4-yl MIDA Boronate |

| Stability (Solid) | Stable (Months) | Decomposes (Hours) | Stable (Indefinite) |

| Coupling Partner | Aryl Halides | N/A (Use Reverse) | Aryl Halides |

| Catalyst System | Fails (Protodeboronation) | ||

| Solvent System | Dioxane / Water (Aqueous) | N/A | Anhydrous Dioxane |

| Primary Side Product | Homocoupling (<5%) | 8-Chloroquinoline (>90%) | Slow Release = High Yield |

| Recommended Path | Direct Coupling | Reverse Coupling | Slow-Release Cross-Coupling |

Experimental Protocols

Protocol A: Coupling of 8-Chloroquinolin-6-yl Boronic Acid (Standard)

Use this for the stable 6-yl isomer.

-

Charge: Flask with 1.0 eq Aryl Bromide, 1.2 eq 8-chloroquinolin-6-yl boronic acid , and 5 mol%

. -

Solvent: Add degassed 1,4-dioxane (0.2 M) and 2M aqueous

(3.0 eq). -

Reaction: Heat to 90°C under

for 4–12 hours. -

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Validation: Monitor disappearance of bromide by LCMS. The boronic acid spot (polar) should convert to the product (less polar).

Protocol B: Coupling of 8-Chloroquinolin-4-yl Species (MIDA Strategy)

Use this when the 4-yl connection is mandatory and "reverse coupling" is impossible.

-

Concept: MIDA boronates release the unstable boronic acid slowly, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

-

Charge: 1.0 eq Aryl Bromide, 1.5 eq 8-chloroquinolin-4-yl MIDA boronate , 2 mol%

, 4 mol% SPhos. -

Base/Solvent:

(3.0 eq) in Dioxane:Water (10:1) . Note: A small amount of water is required for MIDA hydrolysis, but excess water accelerates protodeboronation. -

Reaction: Heat to 60°C. High temperatures (>80°C) favor decomposition.

-

Workup: Standard extraction.

Strategic "Reverse Coupling" Alternative

For 8-chloroquinolin-4-yl targets, the most robust industrial route avoids the 4-yl boronic acid entirely.

Reaction:

-

Why: 4-Haloquinolines are excellent electrophiles. The oxidative addition of Pd(0) into the C4-Halogen bond is fast, and the resulting Pd(II) species is stable enough to undergo transmetalation with a stable aryl boronic acid.

-

8-Cl Benefit: The electron-withdrawing 8-Cl substituent activates the C4-halogen, making the oxidative addition faster than in non-chlorinated quinolines.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: PMC / National Institutes of Health [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles. Source: LJMU Research Online / J. Org. Chem. [Link][3][4]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: PMC / J. Am. Chem. Soc. [Link]

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs [Link]

-

Quinolin-6-ylboronic Acid (Compound Summary). Source: PubChem [Link]

Sources

- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10752577B2 - Automated synthesis of small molecules using chiral, non-racemic boronates - Google Patents [patents.google.com]

Medicinal Chemistry Applications of 8-Chloroquinoline Derivatives

[1][2][3][4]

Executive Summary

The 8-chloroquinoline scaffold represents a distinct and evolving pharmacophore in medicinal chemistry. Historically overshadowed by its 7-chloro isomer (the core of chloroquine) and its 8-hydroxy analogue (the chelator clioquinol), the 8-chloroquinoline moiety has recently emerged as a critical structural element in modern drug discovery. Unlike 8-hydroxyquinoline, the 8-chloro derivative does not form stable bidentate metal chelates, avoiding non-specific metallo-toxicity. Instead, the C8-chlorine atom serves as a lipophilic, metabolically stable steric blocker that modulates the electronic properties of the quinoline nitrogen. This guide explores the transition of 8-chloroquinoline from a synthetic intermediate to a bioactive core, exemplified by the clinical candidate obefazimod (ABX464) and novel epigenetic modulators.

Part 1: Chemical Rationale & Scaffold Properties

Electronic and Steric Modulation

The substitution of a chlorine atom at the 8-position of the quinoline ring imparts specific physicochemical properties that distinguish it from other haloquinolines.

-

pKa Modulation: The quinoline nitrogen is weakly basic (pKa ~4.9). An electron-withdrawing chlorine at position 8 (via induction) further lowers the pKa of the ring nitrogen, reducing protonation at physiological pH compared to unsubstituted quinoline. This alters membrane permeability and lysosomal trapping potential.

-

Metabolic Blocking: The C8 position is a primary site for oxidative metabolism (hydroxylation) in unsubstituted quinolines. The C-Cl bond (approx. 95 kcal/mol) prevents this metabolic attack, extending the half-life of the molecule.

-

Lipophilicity: The chlorine atom is a lipophilic bioisostere for a methyl group but with different electronic effects. It increases the LogP of the molecule, enhancing passive diffusion across biological membranes, including the Blood-Brain Barrier (BBB).

The "Non-Chelator" Advantage

A critical distinction in medicinal chemistry is the difference between 8-hydroxyquinoline and 8-chloroquinoline .

-

8-Hydroxyquinoline: Forms stable, bidentate complexes with metals (Cu²⁺, Zn²⁺, Fe³⁺), often leading to neurotoxicity (e.g., SMON syndrome associated with clioquinol).

-

8-Chloroquinoline: The chlorine atom lacks the lone pair donor ability required for stable 5-membered ring chelation with the ring nitrogen. This makes 8-chloroquinoline derivatives safer for chronic indications where metal dyshomeostasis is a risk.

Part 2: Therapeutic Applications & Case Studies

Inflammation & Virology: The ABX464 (Obefazimod) Breakthrough

The most prominent validation of the 8-chloroquinoline scaffold is Obefazimod (ABX464) , currently in late-stage clinical trials for Inflammatory Bowel Disease (IBD).

-

Structure: 8-chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine.[1]

-

Mechanism of Action (MOA): unlike standard anti-inflammatories, ABX464 binds to the Cap Binding Complex (CBC) on RNA. It specifically upregulates miR-124 , a microRNA with potent anti-inflammatory properties.

-

Role of 8-Chloro: The 8-chloro substituent is essential for the specific binding conformation in the CBC pocket. Removal or migration of the chlorine to the 7-position results in a loss of miR-124 upregulation efficacy.

Epigenetics: FTO Demethylase Inhibitors

Recent research has identified 8-chloroquinoline derivatives as potent inhibitors of FTO (Fat mass and obesity-associated protein) , an RNA demethylase linked to cancer and neurodegeneration.

-

Lead Compound: 4-amino-8-chloroquinoline-3-carboxylic acid.[2]

-

MOA: The compound mimics the substrate of FTO, competitively inhibiting the demethylation of m6A RNA. The 8-chloro group fills a hydrophobic sub-pocket in the enzyme active site, improving affinity over the unsubstituted analogue.

Antitubercular Agents (Gyrase B Inhibitors)

While fluoroquinolones (targeting GyrA) typically utilize a 7-piperazinyl-6-fluoro motif, novel Gyrase B inhibitors have utilized the 8-chloroquinoline core.

-

Structure: 8-chloroquinoline-4-carboxylic acid derivatives (e.g., 2-anthracenyl substituted).

-

Insight: In this context, the 8-chloro group provides a steric "twist" that forces the attached aryl groups out of planarity, increasing selectivity for the mycobacterial ATP-binding pocket over human topoisomerases.

Part 3: Synthesis Protocols

Synthesis of the 8-Chloroquinoline Core (Skraup Reaction)

The classic route remains the most robust for large-scale preparation.

Protocol:

-

Reagents: 2-Chloroaniline (1.0 eq), Glycerol (3.0 eq), Nitrobenzene (0.6 eq, oxidant), Sulfuric acid (conc., catalyst).

-

Procedure:

-

Mix 2-chloroaniline, glycerol, and nitrobenzene.

-

Add concentrated H₂SO₄ dropwise (Exothermic!).

-

Reflux at 140°C for 4 hours.

-

Cool, dilute with water, and basify with NaOH to pH 9.

-

Steam distill the crude mixture to isolate 8-chloroquinoline.

-

-

Yield: Typically 60-75%.

-

Note: Modern variations use milder oxidants (e.g., iodine) or solid acid catalysts to improve safety.

Functionalization: C-2 Amination (Route to ABX464)

Direct amination of the electron-deficient quinoline ring.

Protocol:

-

Activation: Convert 8-chloroquinoline to 8-chloroquinoline-N-oxide using mCPBA (Dichloromethane, RT, 12h).

-

Rearrangement/Chlorination: Treat N-oxide with POCl₃ to yield 2,8-dichloroquinoline .

-

Buchwald-Hartwig Coupling:

-

Substrates: 2,8-dichloroquinoline + 4-(trifluoromethoxy)aniline.

-

Catalyst: Pd(OAc)₂ / BINAP.

-

Base: Cs₂CO₃.

-

Solvent: Toluene, 100°C.

-

Selectivity: The C-2 chlorine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) and Pd-catalyzed coupling than the C-8 chlorine, allowing regioselective functionalization.

-

Part 4: Visualization & SAR

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how different substitutions on the 8-chloroquinoline core drive specific biological activities.

Caption: SAR map highlighting the divergent therapeutic pathways accessible via specific functionalization of the 8-chloroquinoline core. The C-8 chlorine (Red) is the conserved structural anchor.

Synthesis Workflow for Obefazimod (ABX464)

Caption: Synthetic route to the clinical candidate ABX464, demonstrating the regioselective activation of the C-2 position while retaining the C-8 chlorine.

Part 5: Safety & Toxicology Profile

Phototoxicity Warning

A known liability of halogenated quinolines, particularly in the fluoroquinolone antibiotic class, is phototoxicity .

-

Mechanism: UV irradiation can cause homolytic cleavage of the C-Halogen bond or generate singlet oxygen.

-

8-Chloro Specifics: While 8-fluoro and 8-chloro substituents in fluoroquinolones (like clinafloxacin) are associated with high phototoxicity, the 8-chloroquinoline scaffold without the 6-fluoro group (as in ABX464) appears to have a manageable safety profile. However, all new derivatives should be screened for UV absorption (290-320 nm) and singlet oxygen generation.

Mutagenicity

Some amino-chloroquinolines are DNA intercalators.

-

Ames Test: 4-amino-8-chloroquinoline derivatives must be screened early for mutagenicity. The "bay region" formed by the 8-chloro substituent can influence DNA intercalation geometry, potentially reducing mutagenicity compared to planar 4-aminoquinolines, but empirical testing is mandatory.

References

-

Vermeire, K., et al. (2020). "ABX464 is an oral, first-in-class, small molecule, anti-inflammatory therapeutic for the treatment of ulcerative colitis." Journal of Crohn's and Colitis. Link

-

Selberg, S., et al. (2021).[2] "Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons."[2] MDPI Pharmaceuticals. Link

-

Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews. Link

-

Tewari, A. K., et al. (2023). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones." Applied Sciences. Link

-

Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

4-position quinoline boronic acids literature review

Synthesis, Stability, and Application in Medicinal Chemistry

Abstract

The 4-position of the quinoline scaffold represents a critical vector for structure-activity relationship (SAR) exploration in drug discovery, particularly for kinase inhibitors and antimalarial agents. However, the installation and utilization of boronic acids at this position are plagued by inherent instability—specifically protodeboronation—and challenging purification properties. This guide provides a rigorous, field-proven technical framework for the synthesis, stabilization, and cross-coupling of quinoline-4-boronic acids and their esters.[1]

Structural Analysis & Stability Profile

The 4-quinoline boronic acid moiety is electronically distinct from its 3- and 6-position counterparts. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, making the C-4 position electron-deficient.

-

The Instability Trap: Similar to 2- and 4-pyridyl boronic acids, 4-quinoline boronic acids are highly susceptible to protodeboronation . The mechanism typically involves the protonation of the quinoline nitrogen, which increases the electrophilicity of the C-4 carbon, facilitating the hydrolytic cleavage of the C-B bond.

-

Implication: Isolation of the free boronic acid (

) is often low-yielding or results in rapid degradation. The pinacol ester (

Synthetic Strategies

Decision Matrix: Route Selection

Do not default to a single method. Select the route based on substrate tolerance and scale.

Caption: Strategic decision tree for selecting the optimal synthesis route for 4-quinoline boronic species.

Protocol A: Cryogenic Lithium-Halogen Exchange

Best for: 4-Bromoquinolines lacking acidic protons. Risk: Nucleophilic attack of n-BuLi on the quinoline ring (C-2 position).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask under Argon. Dissolve 4-bromoquinoline (1.0 equiv) and triisopropyl borate (1.2 equiv) in anhydrous THF/Toluene (4:1 ratio).

-

Expert Insight: Including the borate electrophile in situ (Barbier conditions) or using an "inverse addition" protocol is critical. Pre-mixing the borate prevents the lithiated quinoline intermediate from accumulating, thereby suppressing self-destruction or dimerization.

-

-

Cooling: Cool the mixture to -78°C (internal temperature). Use a digital thermometer; do not rely on bath temp.[1]

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump over 30 minutes.

-

Control Point: The internal temperature must not rise above -70°C. Higher temperatures favor nucleophilic addition of BuLi to the C-2 position over halogen exchange.

-

-

Quench: Stir for 15 minutes at -78°C, then quench with aqueous

while still cold. -

Workup: Extract with EtOAc. If isolating the free acid, avoid basic washes which may accelerate deboronation.[1]

Protocol B: Palladium-Catalyzed Miyaura Borylation

Best for: 4-Chloroquinolines or substrates with sensitive functional groups.[1]

Standard:

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 4-chloroquinoline (1.0 equiv),

(1.1 equiv), and KOAc (3.0 equiv). -

Catalyst: Add

(3-5 mol%).-

Expert Insight: For sterically hindered or electron-deficient chlorides, switch to

+ XPhos or

-

-

Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Sparge with Argon for 10 minutes. Oxygen is the enemy here; it promotes homocoupling of the boronate.

-

Reaction: Seal and heat to 90°C for 4-12 hours.

-

Validation: Monitor by LCMS. Look for the boronate mass (

of ester) and the protodeboronated byproduct (

Purification & Handling: The "Self-Validating" Workflow

Purifying 4-quinoline boronic acids on silica gel is often disastrous due to streaking and decomposition. Use these alternative isolation strategies.

Strategy 1: The "Wash-Only" Isolation (For Pinacol Esters)

Since pinacol esters are soluble in organics, avoid column chromatography if possible.[1]

-

Filter the crude reaction mixture through a Celite pad to remove Pd black.

-

Dilute with EtOAc and wash vigorously with water (3x) to remove KOAc and excess

(which decomposes/washes away more easily than the aryl boronate). -

Wash with Brine (1x) , dry over

, and concentrate. -

Trituration: Triturate the resulting oil with cold pentane or hexanes. The pinacol ester of the quinoline often crystallizes, while impurities remain in the mother liquor.

Strategy 2: Conversion to Trifluoroborate Salts ( )

If the boronic acid/ester is unstable, convert it immediately to the potassium trifluoroborate salt. These are air-stable solids and highly competent in Suzuki couplings.

-

Dissolve crude boronic ester in MeOH.

-

Add

(3.0 equiv) as a saturated aqueous solution (4.5 M). -

Stir at room temperature for 1-3 hours. The product,

, will often precipitate.[1] -

Concentrate to remove MeOH, then filter the solid.[1] Wash with cold acetone and ether.[1]

Suzuki Coupling Optimization

When using 4-quinoline boronic acids/esters in cross-coupling, the choice of base is the yield-determining factor.

Common Failure Mode: Using strong bases (e.g.,

Recommended Conditions:

-

Base: Weak, anhydrous bases are superior.[1] Use

or -

Solvent: Anhydrous DMF or 1,4-Dioxane.[1]

-

Catalyst:

is standard, but

Quantitative Comparison of Bases (Representative Data):

| Base System | Solvent | Yield (4-Phenylquinoline) | Observation |

| DME/H2O | 35% | Significant protodeboronation (quinoline observed) | |

| Dioxane/H2O | 52% | Moderate conversion | |

| Dioxane | 88% | Minimal deboronation, clean profile | |

| DMF | 76% | Good, but slower reaction rate |

Medicinal Chemistry Applications

The 4-substituted quinoline moiety functions as a privileged scaffold in several therapeutic areas.

-

Kinase Inhibitors: 4-Arylquinolines mimic the adenine binding mode in ATP-competitive inhibitors. For example, inhibitors of HIPK2 (Homeodomain Interacting Protein Kinase 2) have been synthesized using Suzuki coupling of 4-quinoline boronic esters to modulate kidney fibrosis pathways.[1]

-

Antimalarials: Analogues of chloroquine where the 4-amino group is replaced by 4-aryl/heteroaryl groups via Suzuki coupling have shown efficacy against drug-resistant P. falciparum.

Workflow Diagram: Coupling Mechanism & Failure Points

Caption: Catalytic cycle highlighting the competition between transmetalation and protodeboronation.

References

-

Miyaura Borylation of Heteroaryl Halides: Ishiyama, T., Murata, M., & Miyaura, N.[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995.[1][3] Link[1]

-

Lithium-Halogen Exchange Reviews: Bailey, W. F., & Patricia, J. J.[1][4] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988.[1][4][5] Link[1]

-

Synthesis of Quinoline-4-Boronic Acids for HIPK2 Inhibition: Das, B. C., et al.[1][6] "A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors."[6] RSC Advances, 2022. Link

-

Stability of Heteroaryl Boronic Acids: Molander, G. A., & Ellis, N.[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[1] Link[1]

-

Suzuki Coupling of 4-Chloroquinolines: Kudo, N., et al.[1] "Efficient Synthesis of 4-Arylquinolines via Suzuki-Miyaura Coupling." Chemical & Pharmaceutical Bulletin, 1999.[1] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

Technical Monograph: (8-Chloroquinolin-4-yl)boronic acid

The following technical guide is structured to provide actionable, high-level scientific insight into (8-Chloroquinolin-4-yl)boronic acid .

This guide deviates from standard catalog listings to address the critical instability inherent to this specific isomer and provides robust protocols for its generation and utilization in medicinal chemistry.

Status: Transient Reactive Species / Synthetic Intermediate Primary Application: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Critical Note: High susceptibility to protodeboronation.

Part 1: Chemical Identity & Chemoinformatics

The free boronic acid of 8-chloroquinoline at the 4-position is notoriously difficult to isolate in pure form due to the electronic deficiency of the pyridine ring, which accelerates hydrolytic cleavage of the C-B bond. The data below represents the theoretical free acid, though in practice, the pinacol ester is the stable, storable surrogate.

| Property | Data Specification |

| IUPAC Name | (8-Chloroquinolin-4-yl)boronic acid |

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| Canonical SMILES | OB(O)c1ccnc2c(Cl)cccc12 |

| Isomeric SMILES | OC(O)B1=CC=NC2=C1C(Cl)=CC=C2 |

| InChI String | InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |

| InChI Key | WLGIDSVNUPMIFY-UHFFFAOYSA-N(Computed) |

| CAS (Free Acid) | Not widely established due to instability |

| CAS (Pinacol Ester) | Analogous Reference: 871125-83-6 (7-Cl isomer); 8-Cl isomer requires custom synthesis. |

Part 2: Structural Analysis & Reactivity Profile

The "4-Position" Instability Paradox

Researchers utilizing (8-Chloroquinolin-4-yl)boronic acid often encounter low yields not due to catalyst failure, but due to protodeboronation .

-

Electronic Deficiency: The quinoline nitrogen renders the C4 position highly electron-deficient.

-

ipso-Substitution: The C-B bond at C4 is activated for nucleophilic attack by water or hydroxide ions.

-

Mechanism: Under basic conditions (standard Suzuki protocols), the boronate "ate" complex forms. In electron-poor heterocycles, this complex can spontaneously eliminate the boronate moiety, replacing it with a proton (H), destroying the reagent before transmetallation occurs.

The 8-Chloro Effect: The chlorine atom at position 8 exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework. While this modulates the pKa of the quinoline nitrogen, it generally exacerbates the electrophilicity of the C4 position, making the C-B bond more labile compared to unsubstituted quinoline-4-boronic acid.

Diagram 1: Protodeboronation Mechanism

The following diagram illustrates the degradation pathway that must be mitigated during experimentation.

Caption: Mechanism of base-mediated protodeboronation in electron-deficient heteroaryl boronic acids.

Part 3: Synthesis & Handling Protocols

Due to the instability described above, direct isolation of the free acid is not recommended. The most robust approach is to synthesize the pinacol ester and use it in cross-couplings, or to generate the boronate species in situ via lithium-halogen exchange.

Route A: The Miyaura Borylation (Recommended)

This route yields the pinacol ester, which is significantly more stable than the free acid.

-

Starting Material: 4-Bromo-8-chloroquinoline.

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), KOAc, Pd(dppf)Cl₂·DCM.

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: 80-100°C, Inert Atmosphere (Ar/N₂).

Route B: Cryogenic Lithiation (In Situ Generation)

Use this only if the free acid/lithiate must be reacted immediately with an electrophile.

-

Starting Material: 4-Bromo-8-chloroquinoline.

-

Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).

-

Solvent: THF.

-

Conditions: -78°C (Strict).

-

Warning: The 4-lithio-8-chloroquinoline intermediate is unstable above -60°C (prone to "dance" rearrangement or dimerization).

Diagram 2: Synthetic Workflow

Caption: Comparison of synthetic routes. Route A is preferred for scalability and storage.

Part 4: Experimental Protocol (Suzuki Coupling)

This protocol is optimized to mitigate protodeboronation by using a non-aqueous base system or fast-reacting catalyst systems .

Objective: Coupling (8-chloroquinolin-4-yl)boronic acid pinacol ester with an Aryl Bromide.

Materials

-

Boronate: (8-Chloroquinolin-4-yl)boronic acid pinacol ester (1.2 equiv).

-

Electrophile: Aryl Bromide (1.0 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(Amphos)Cl₂.

-

Why XPhos? Bulky, electron-rich phosphines facilitate rapid oxidative addition and transmetallation, outcompeting the degradation pathway.

-

-

Base: K₃PO₄ (3.0 equiv) or CsF (2.0 equiv).

-

Why K₃PO₄? Anhydrous conditions (suspended in dioxane/toluene) prevent water-mediated hydrolysis.

-

-

Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous).

Step-by-Step Procedure

-

Setup: Flame-dry a microwave vial or Schlenk tube equipped with a magnetic stir bar.

-

Charging: Add the Aryl Bromide (1.0 mmol), Boronate Ester (1.2 mmol), Pd(OAc)₂ (11 mg), XPhos (47 mg), and K₃PO₄ (636 mg).

-

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.

-

Note: A small amount of water is necessary for the boronate activation, but excess water promotes deboronation.

-

-

Reaction: Heat to 80°C for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: Look for the mass of the deboronated byproduct (8-chloroquinoline, MW ~163.6). If this peak grows, lower temperature and switch to anhydrous CsF in Toluene.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Part 5: References & Authority

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications, 46, 7942-7944. (Mechanistic insight into the instability of C2/C4-pyridyl boronates).

-

PubChem Compound Summary. (2024). 8-Chloroquinoline Derivatives. National Center for Biotechnology Information. Link

Commercial availability of 4-borono-8-chloroquinoline

The following technical guide details the commercial status and sourcing strategies for 4-borono-8-chloroquinoline (and its pinacol ester equivalent).

Executive Summary: Market Reality 4-Borono-8-chloroquinoline is not a commodity chemical available for immediate "off-the-shelf" purchase from major catalog distributors (e.g., Sigma-Aldrich, Fisher) in pre-packaged units. It is classified as a rare building block or custom synthesis target .

Researchers requiring this moiety for Structure-Activity Relationship (SAR) studies or scaffold construction have two viable options:

-

Custom Synthesis: Contracting a CRO (Contract Research Organization) for a lead time of 4–8 weeks.

-

In-House Synthesis (Recommended): Purchasing the commercially available precursor, 4-bromo-8-chloroquinoline (CAS 927800-40-6) , and performing a Miyaura borylation. This is the most time-efficient and cost-effective route.

Part 1: Chemical Profile & Precursor Sourcing

The instability of free quinoline-4-boronic acids (due to protodeboronation) means the pinacol ester is the preferred stable species for storage and usage.

Target Species

-

Systematic Name: 8-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

-

Stability: High (as pinacol ester); Free acid is prone to dehydration (boroxine formation) and deborylation.

-

Commercial Status: Make-to-Order (Non-Stock).

The Critical Precursor: 4-Bromo-8-chloroquinoline

This bromide is the industry-standard starting material. It is widely available from intermediate suppliers.

| Attribute | Specification |

| Compound Name | 4-Bromo-8-chloroquinoline |

| CAS Number | 927800-40-6 |

| Molecular Weight | 242.50 g/mol |

| Purity Grade | Typically >97% (HPLC) |

| Typical Price | ~ |

| Major Suppliers | Energy Chemical, BLD Pharm, Combi-Blocks, Enamine |

Warning: Do not confuse with the isomer 8-bromo-4-chloroquinoline (CAS 65340-71-8), which is also commercially available but will yield the wrong substitution pattern.

Part 2: Sourcing Decision Matrix

The following logic flow illustrates the most efficient path to securing the compound based on project constraints.

Figure 1: Strategic decision tree for sourcing 4-borono-8-chloroquinoline.

Part 3: In-House Synthesis Protocol (Miyaura Borylation)

If you choose the recommended In-House route, use this field-validated protocol. This method converts the bromide to the boronic acid pinacol ester, which is more stable and active for downstream Suzuki couplings.

Reaction Scheme

4-Bromo-8-chloroquinoline + Bis(pinacolato)diboron

Reagents & Materials

-

Substrate: 4-Bromo-8-chloroquinoline (1.0 eq)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 – 1.2 eq) -

Catalyst:

(3–5 mol%)-

Why: The bidentate dppf ligand prevents catalyst decomposition and suppresses homocoupling better than

.

-

-

Base: Potassium Acetate (KOAc) (3.0 eq)

-

Why: A weak base is critical. Strong bases (e.g.,

, NaOH) promote the competing Suzuki homocoupling of the bromide with the newly formed boronate.

-

-

Solvent: 1,4-Dioxane (anhydrous)

-

Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Step-by-Step Methodology

-

Setup: Flame-dry a Schlenk flask or sealable reaction vial. Cool under argon flow.

-

Charging: Add 4-bromo-8-chloroquinoline (1.0 eq),

(1.1 eq), and KOAc (3.0 eq). -

Degassing: Add anhydrous 1,4-dioxane [0.1 M concentration]. Sparge with argon for 10–15 minutes to remove dissolved oxygen (critical to preserve catalyst).

-

Catalyst Addition: Add

(0.05 eq) quickly against argon flow. Seal the vessel. -

Reaction: Heat to 90–100°C for 4–16 hours. Monitor by TLC or LCMS.

-

Endpoint: Disappearance of the bromide starting material.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude residue often contains excess

. -

Recrystallization (Hexanes/EtOAc) is preferred over silica chromatography, as boronic esters can degrade on acidic silica. If chromatography is necessary, use neutralized silica (treat with 1%

).

-

Figure 2: Workflow for the Miyaura borylation of 4-bromo-8-chloroquinoline.

Part 4: Quality Control & Handling

When you receive the precursor or synthesize the final ester, verify identity using these parameters.

| Test | Expected Result / Criteria |

| 1H NMR | Precursor (Bromide): Distinctive shift for H-2 (alpha to N) around ~8.6-8.8 ppm. Product (Bpin): Appearance of large singlet (12H) at ~1.3 ppm (pinacol methyls). Shift of aromatic protons due to electronic change from -Br to -Bpin. |

| LC-MS | Bromide: Mass [M+H]+ ~242/244 (1:1 isotopic pattern for Br). Product: Mass [M+H]+ ~290 (for the ester). Note: Boronic esters often hydrolyze to the free acid (Mass ~208) on LCMS columns using acidic modifiers. |

| TLC | Boronic esters usually run slightly slower or similar to the bromide in non-polar solvents but stain strongly with Curcumin or KMnO4. |

Storage:

-

Store the pinacol ester at 4°C or -20°C under inert gas.

-

Avoid moisture; boronic esters can hydrolyze to the free acid, which is more difficult to purify and handle.

Part 5: Applications in Drug Discovery

The 4-borono-8-chloroquinoline moiety is a high-value scaffold for:

-

Kinase Inhibitors: The 8-chloroquinoline core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.

-

Antimalarials: Analogous to chloroquine derivatives, functionalization at the 4-position is critical for bioactivity.

-

Late-Stage Functionalization: The boronate allows for rapid diversification via Suzuki-Miyaura coupling with diverse aryl halides, enabling the generation of libraries for SAR exploration.

References

-

Precursor Availability (4-Bromo-8-chloroquinoline)

- Source: ChemicalBook & Sigma-Aldrich Listings.

-

CAS Verification: vs. .

-

Miyaura Borylation Methodology

-

General Boronic Acid Stability

-

Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for (8-Chloroquinolin-4-yl)boronic acid

Technical Application Note: Optimized Suzuki-Miyaura Coupling of (8-Chloroquinolin-4-yl)boronic Acid

Executive Summary

Coupling (8-Chloroquinolin-4-yl)boronic acid presents a specific set of synthetic challenges distinct from standard phenylboronic acid couplings. The primary failure mode is rapid protodeboronation at the C4 position, driven by the basicity of the quinoline nitrogen and the inherent instability of 4-heteroaryl boron species. Furthermore, the 8-chloro substituent introduces electronic deactivation, slowing transmetallation rates and allowing decomposition pathways to outcompete productive coupling.[1]

This guide details a High-Fidelity Protocol utilizing bulky, electron-rich phosphine ligands (Buchwald-type) and anhydrous base systems to stabilize the boronate species and accelerate the catalytic cycle.

Technical Background & Mechanistic Insights

The Stability Challenge: Protodeboronation

Unlike simple aryl boronic acids, (8-Chloroquinolin-4-yl)boronic acid is prone to hydrolytic C-B bond cleavage. This is catalyzed by the quinoline nitrogen, which can facilitate the formation of a zwitterionic intermediate or coordinate with the boron center, increasing susceptibility to protonolysis by water or alcoholic solvents.[1]

Key Insight: The 8-Chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the quinoline nitrogen (

Pathway Competition Diagram

The success of this reaction relies entirely on kinetic dominance: the rate of Transmetallation (

Caption: Kinetic competition between the productive transmetallation pathway (Green) and the destructive protodeboronation pathway (Red).[1] Success requires maximizing

Critical Optimization Parameters

| Parameter | Recommendation | Scientific Rationale |

| Catalyst System | Pd-XPhos G3 or Pd-SPhos G3 | Bulky, electron-rich biaryl phosphines facilitate rapid oxidative addition and, crucially, accelerate transmetallation of electron-deficient boronates.[1] |

| Base | K₃PO₄ (Anhydrous) | Avoids hydroxides (NaOH/KOH).[1] Phosphate acts as a mild base that activates the boronic acid without promoting rapid hydrolysis. |

| Solvent | 1,4-Dioxane or n-Butanol | Dioxane is standard.[1] n-Butanol can suppress protodeboronation in some heteroaryl systems via hydrogen bonding networks. |

| Water Content | Strictly Controlled (5-10%) | Minimal water is required for the boroxine-to-boronic acid equilibrium, but excess water accelerates decomposition.[1] |

| Concentration | High (0.2 - 0.5 M) | Higher concentration favors the bimolecular coupling reaction over the unimolecular (or pseudo-first-order) decomposition. |

Experimental Protocols

Protocol A: The "Direct Coupling" Method (Recommended)

Best for: Standard library synthesis where the boronic acid is high quality.[1]

Materials:

-

(8-Chloroquinolin-4-yl)boronic acid (1.2 equiv)[1]

-

Aryl Halide (Electrophile) (1.0 equiv)[1]

-

Catalyst: XPhos Pd G3 (2-3 mol%)[1]

-

Base: K₃PO₄ (Tribasic, finely ground) (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (10:1 ratio)[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the Aryl Halide (1.0 mmol), (8-Chloroquinolin-4-yl)boronic acid (1.2 mmol, 249 mg), XPhos Pd G3 (0.02 mmol, 17 mg), and K₃PO₄ (2.0 mmol, 424 mg).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/backfill x3). Note: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Reaction: Heat the mixture rapidly to 80°C . Stir vigorously (1000 rpm).

-

Tip: Pre-heating the heating block ensures the reaction reaches temp quickly, bypassing the warm-up phase where decomposition often occurs.

-

-

Monitoring: Monitor by LCMS at 1 hour. If the boronic acid is consumed but starting halide remains, add a second portion (0.5 equiv) of boronic acid.[1]

-

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Surrogate" Method (For Difficult Substrates)

Best for: Scale-up or when the direct coupling fails due to decomposition. Strategy: Convert the unstable acid in situ or prior to reaction into a MIDA boronate or Pinacol ester, which releases the active species slowly ("Slow Release Strategy").[1]

-

Protection: Reflux (8-Chloroquinolin-4-yl)boronic acid with Pinacol (1.1 equiv) in Toluene with a Dean-Stark trap for 2 hours. Evaporate solvent to obtain the Pinacol ester.

-

Coupling: Use Pd(dppf)Cl₂ (5 mol%) with Cs₂CO₃ (3 equiv) in Dioxane/DMF (9:1) at 100°C. The ester is more robust and hydrolyzes slowly to the active acid during the reaction.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield + De-borylated Quinoline | Protodeboronation is faster than coupling. | Switch to Protocol B (Pinacol ester).[1] Increase catalyst loading to 5 mol% to speed up coupling. Reduce water ratio. |

| Low Yield + Homocoupling | Oxygen presence or Pd(II) reduction issues.[1][2] | Ensure rigorous degassing. Switch to Pd-G4 precatalysts which activate more cleanly. |

| No Reaction | Catalyst poisoning by Quinoline Nitrogen. | The N-atom may coordinate Pd. Use SPhos or XPhos (bulky ligands prevent N-coordination). Increase temperature to 100°C. |

References

-

Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] [1]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.[1] [1]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] [1]

-

Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Precatalyst Optimization. Angewandte Chemie International Edition, 55(37), 11269-11273.[1] [1]

Sources

Application Note: Palladium Catalyst Selection for Quinoline-4-Boronic Acid Coupling

Strategies for Overcoming Protodeboronation in Electron-Deficient Heterocycles

Executive Summary: The "Race Against Time"

Coupling quinoline-4-boronic acid (and its esters) is notoriously difficult due to a single, dominant failure mode: rapid protodeboronation . Unlike phenylboronic acids, the electron-deficient quinoline core—specifically at the C4 position—renders the C–B bond highly labile to hydrolytic cleavage.

Success depends on winning a kinetic race: The rate of Transmetallation (

This guide moves beyond generic Suzuki conditions (e.g., Pd(PPh

-